Methyl (2-hydroxy-2-phenylethoxy)carbamate
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Overview
Description
Methyl (2-hydroxy-2-phenylethoxy)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is known for its unique structure, which includes a phenyl group, a hydroxy group, and a carbamate group, making it a versatile molecule in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-hydroxy-2-phenylethoxy)carbamate can be achieved through several methods. One common approach involves the reaction of phenyl glycidol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.
Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the carbamate. This reaction is often performed in the presence of a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality carbamate compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-hydroxy-2-phenylethoxy)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl (2-hydroxy-2-phenylethoxy)carbamate has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of carbamate-sensitive enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Mechanism of Action
The mechanism of action of methyl (2-hydroxy-2-phenylethoxy)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming a stable carbamate-enzyme complex. This inhibition is often reversible and depends on the structure of the enzyme and the carbamate compound. The molecular pathways involved include the formation of covalent bonds with active site residues, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Similar structure but with an ethyl group instead of a methyl group.
Phenyl carbamate: Lacks the hydroxy group present in methyl (2-hydroxy-2-phenylethoxy)carbamate.
Methyl carbamate: Lacks the phenyl and hydroxy groups.
Uniqueness
This compound is unique due to its combination of functional groups, which provide versatility in chemical reactions and applications. The presence of the hydroxy group enhances its reactivity, while the phenyl group contributes to its stability and potential for substitution reactions .
Properties
CAS No. |
93624-85-2 |
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Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
methyl N-(2-hydroxy-2-phenylethoxy)carbamate |
InChI |
InChI=1S/C10H13NO4/c1-14-10(13)11-15-7-9(12)8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H,11,13) |
InChI Key |
MFRRVPSTHCWSQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NOCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
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